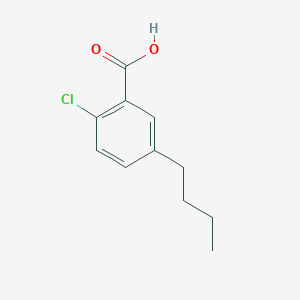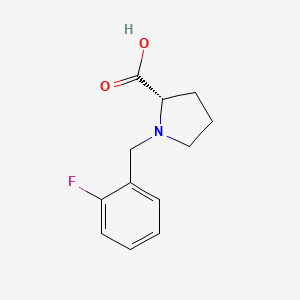
(2-Fluorobenzyl)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluorobenzyl)-L-proline is a fluorinated derivative of L-proline, an amino acid that plays a crucial role in protein synthesis. The incorporation of a fluorine atom into the benzyl group of L-proline enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorobenzyl)-L-proline typically involves the following steps:
Starting Material: The synthesis begins with L-proline, which is commercially available.
Fluorobenzylation: The key step involves the introduction of the 2-fluorobenzyl group. This can be achieved through a nucleophilic substitution reaction using 2-fluorobenzyl chloride and L-proline in the presence of a base such as sodium hydroxide.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorobenzyl)-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
(2-Fluorobenzyl)-L-proline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modifying protein structures and functions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Fluorobenzyl)-L-proline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The compound can interact with enzymes and receptors, influencing their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2-Fluorobenzyl)-D-proline: A stereoisomer with similar chemical properties but different biological activity.
(3-Fluorobenzyl)-L-proline: Another fluorinated derivative with the fluorine atom at a different position on the benzyl group.
(4-Fluorobenzyl)-L-proline: Similar to (2-Fluorobenzyl)-L-proline but with the fluorine atom at the para position.
Uniqueness
This compound is unique due to the specific positioning of the fluorine atom, which influences its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various applications, distinguishing it from other fluorinated derivatives.
Properties
Molecular Formula |
C12H14FNO2 |
|---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
(2S)-1-[(2-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14FNO2/c13-10-5-2-1-4-9(10)8-14-7-3-6-11(14)12(15)16/h1-2,4-5,11H,3,6-8H2,(H,15,16)/t11-/m0/s1 |
InChI Key |
XCRPHXSBEXPDQI-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=CC=C2F)C(=O)O |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


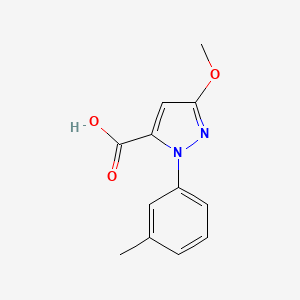

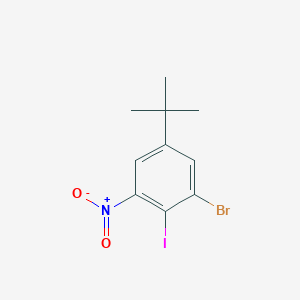

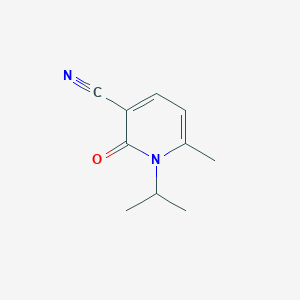
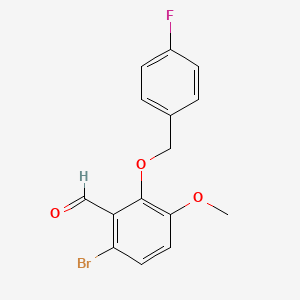
![2-(4-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B12996161.png)

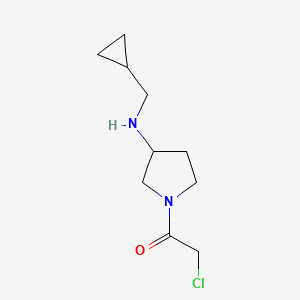
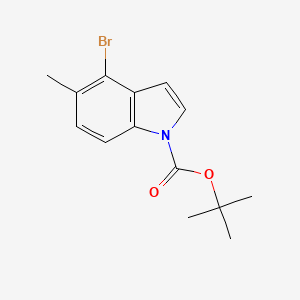
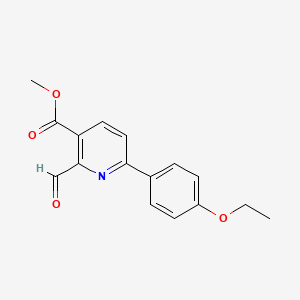
![7-Bromo-2-methylfuro[3,2-c]pyridin-4-ol](/img/structure/B12996178.png)
![2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12996187.png)
